

A Technical Guide to 5-Hydroxy-2-nitrobenzonitrile: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzonitrile

Cat. No.: B088415

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Abstract: This document provides a comprehensive technical overview of **5-Hydroxy-2-nitrobenzonitrile** (CAS No: 13589-74-7), a substituted aromatic compound of interest in synthetic and medicinal chemistry. Due to its trifunctional nature—possessing hydroxyl, nitro, and nitrile groups—it serves as a versatile intermediate for the synthesis of more complex molecular architectures. This guide details its chemical identity, physicochemical properties, a representative synthetic protocol, methods for structural elucidation, and critical safety and handling information. The content is structured to support researchers and drug development professionals in understanding and utilizing this valuable chemical building block.

Chemical Identity and Physicochemical Properties

5-Hydroxy-2-nitrobenzonitrile is an organic compound featuring a benzene ring substituted with three functional groups. The IUPAC name accurately describes the positions of these groups: a hydroxyl (-OH) group at carbon 5, a nitro (-NO₂) group at carbon 2, and a nitrile (-C≡N) group at carbon 1. This arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl) groups dictates its chemical reactivity and potential applications.

Key identifiers and computed physicochemical properties are summarized in the tables below. These data are essential for experimental design, safety assessment, and regulatory compliance.

Table 1: Chemical Identifiers for **5-Hydroxy-2-nitrobenzonitrile**

Identifier	Value	Source
IUPAC Name	5-hydroxy-2-nitrobenzonitrile	[1]
CAS Number	13589-74-7	[1][2]
Molecular Formula	C ₇ H ₄ N ₂ O ₃	[1][2]
Molecular Weight	164.12 g/mol	[1][2]
Canonical SMILES	<chem>C1=CC(=C(C=C1O)C#N)--INVALID-LINK--[O-]</chem>	[1]
InChIKey	IVDZYHBBWXCWGN-UHFFFAOYSA-N	[1]
Synonyms	2-Nitro-5-hydroxy-benzonitrile, 3-Cyano-4-nitrophenol	[2][3]

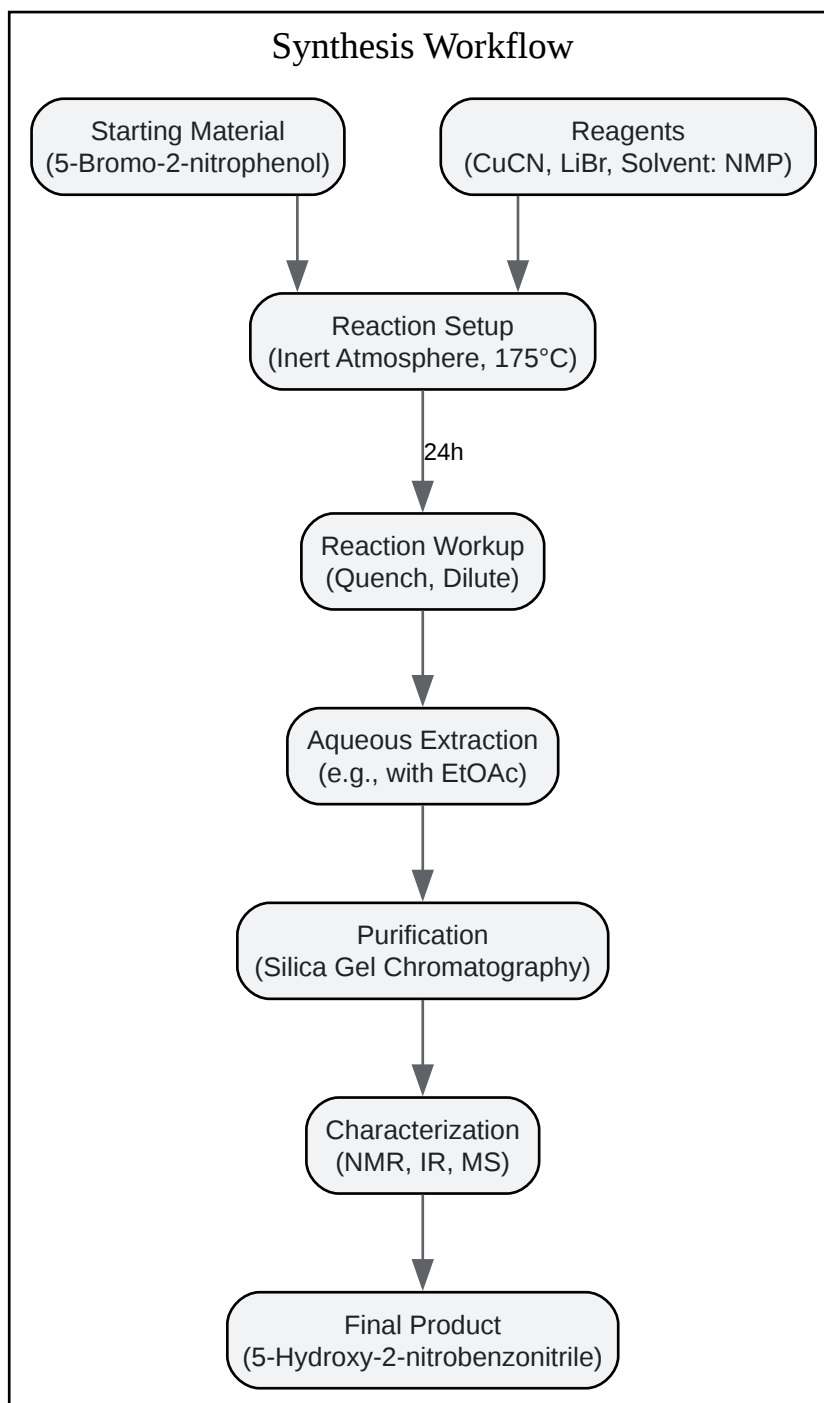
Table 2: Physicochemical Properties of **5-Hydroxy-2-nitrobenzonitrile**

Property	Value	Source
Purity (Typical)	≥98%	[2]
Calculated LogP	1.17	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	4	[2]
Topological Polar Surface Area	87.16 Å ²	[2]
Recommended Storage	4°C, stored under nitrogen	[2]

Synthesis and Purification

While multiple synthetic routes may be conceived, a robust and widely applicable method for the synthesis of ortho-nitrobenzonitriles involves the cyanation of a corresponding ortho-nitrohalobenzene, a variant of the Rosenmund–von Braun reaction. This process utilizes a copper(I) cyanide reagent to displace a halide on the aromatic ring.

The following workflow outlines a representative process for synthesizing **5-Hydroxy-2-nitrobenzonitrile** from a commercially available precursor, such as 5-bromo-2-nitrophenol.



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Caption: Proposed workflow for the synthesis of **5-Hydroxy-2-nitrobenzonitrile**.

Representative Experimental Protocol

This protocol is adapted from general procedures for the cyanation of ortho-nitrochlorobenzenes.^[4]

- **Reaction Setup:** To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromo-2-nitrophenol (1.0 eq), copper(I) cyanide (1.0 eq), and lithium bromide (1.0 eq).^[4]
 - **Rationale:** The use of an inert atmosphere (nitrogen) prevents oxidation and side reactions at high temperatures. Lithium bromide can facilitate the reaction.^[4]
- **Solvent Addition:** Add a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP), to the flask under nitrogen.
 - **Rationale:** NMP is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the required elevated temperature (e.g., 172-178°C).^[4]
- **Reaction Execution:** Heat the reaction mixture to 175°C and maintain for 24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- **Workup and Quenching:** Cool the reaction mixture to room temperature. Carefully pour the mixture into a solution of aqueous ammonia or a mixture of ferric chloride and HCl to quench the reaction and complex the copper salts.
 - **Rationale:** Copper salts must be removed from the organic product. Ammonia forms a soluble copper-ammonia complex, while an acidic iron solution can also be effective.
- **Extraction:** Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).
- **Washing:** Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure **5-Hydroxy-2-nitrobenzonitrile**.

Structural Elucidation and Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques. The expected spectral data are as follows:

- ^1H NMR: The spectrum should show three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. Their splitting patterns (doublets and a doublet of doublets) and coupling constants will be characteristic of the 1,2,4-substitution pattern. A broad singlet corresponding to the phenolic -OH proton will also be present, which may be exchangeable with D_2O .
- ^{13}C NMR: The spectrum should display seven unique carbon signals: six for the aromatic ring and one for the nitrile carbon.
- FT-IR Spectroscopy: The infrared spectrum will provide definitive evidence of the functional groups. Characteristic absorption bands are expected for:
 - O-H stretch (phenolic): $\sim 3300\text{ cm}^{-1}$ (broad)
 - $\text{C}\equiv\text{N}$ stretch (nitrile): $\sim 2230\text{ cm}^{-1}$ (sharp, medium intensity)
 - N-O stretch (asymmetric, nitro): $\sim 1530\text{ cm}^{-1}$ (strong)
 - N-O stretch (symmetric, nitro): $\sim 1350\text{ cm}^{-1}$ (strong)
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula by showing a molecular ion peak $[\text{M}-\text{H}]^-$ at an m/z corresponding to $\text{C}_7\text{H}_3\text{N}_2\text{O}_3^-$. The calculated exact mass is 164.0222 Da.[\[1\]](#)

Chemical Reactivity and Potential Applications

The utility of **5-Hydroxy-2-nitrobenzonitrile** in research and development stems from the reactivity of its three functional groups, which can be selectively transformed.


- **Nitro Group Reduction:** The nitro group is readily reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation yields 5-amino-2-hydroxybenzonitrile, a key intermediate for synthesizing heterocycles, amides, and other derivatives.
- **Nitrile Group Hydrolysis:** The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (5-hydroxy-2-nitrobenzoic acid) or amide.
- **Phenolic Group Derivatization:** The hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively, which is a common strategy in drug development to modify solubility and pharmacokinetic properties.

While specific, large-scale applications for **5-Hydroxy-2-nitrobenzonitrile** are not extensively documented in public literature, its structure makes it an ideal scaffold and intermediate for the synthesis of inhibitors, probes, and other biologically active compounds in drug discovery programs. Its utility is primarily as a versatile building block for more complex target molecules.

Safety and Handling

5-Hydroxy-2-nitrobenzonitrile is classified as a hazardous material and must be handled with appropriate precautions.^[2] While specific GHS data for this exact isomer is limited, information from closely related isomers like 2-hydroxy-5-nitrobenzonitrile provides a strong basis for a conservative safety assessment.^{[5][6]}

Table 3: Hazard Information

Category	Information
GHS Pictogram	 alt text
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. ^{[5][6]} H315: Causes skin irritation. ^{[5][6]} H319: Causes serious eye irritation. ^{[5][6]}

Recommended Handling Procedures

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
[7]
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
- Hygiene: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[7][8]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under a nitrogen atmosphere as recommended by suppliers.[2][7]
- Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

Conclusion

5-Hydroxy-2-nitrobenzonitrile is a valuable chemical intermediate characterized by its unique combination of hydroxyl, nitro, and nitrile functional groups. This guide has provided essential information regarding its chemical properties, a plausible and detailed synthetic route, and methods for its characterization. Its primary value lies in its potential as a starting material for the synthesis of diverse and complex molecules for pharmaceutical and materials science research. Adherence to strict safety protocols is mandatory when handling this compound.

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